molecular formula C22H22N2O2 B2389059 N-(4-ethylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946302-17-6

N-(4-ethylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2389059
CAS RN: 946302-17-6
M. Wt: 346.43
InChI Key: QCIVBXNXNYKWAW-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as EMD 57033, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the family of dihydropyridines, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 57033 involves the inhibition of L-type calcium channels, which results in the relaxation of smooth muscle cells and the reduction of calcium influx into cardiac cells. This leads to a decrease in heart rate and blood pressure, making it a potential treatment for hypertension and other cardiovascular diseases.
Biochemical and Physiological Effects
This compound 57033 has been shown to have various biochemical and physiological effects, including the reduction of oxidative stress and inflammation. It has been shown to increase the activity of antioxidant enzymes and decrease the production of reactive oxygen species, which are known to contribute to the development of various diseases.

Advantages and Limitations for Lab Experiments

N-(4-ethylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 57033 has several advantages for laboratory experiments, including its high potency and selectivity for L-type calcium channels. However, its limitations include its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for the research on N-(4-ethylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 57033, including the development of more potent and selective analogs, the investigation of its potential use in the treatment of other diseases, and the exploration of its mechanisms of action in more detail. Additionally, further studies are needed to determine the optimal dosage and administration of this compound 57033 for various scientific research applications.

Synthesis Methods

The synthesis of N-(4-ethylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 57033 involves the condensation of 4-ethylbenzaldehyde and 2-methylbenzylamine followed by the reaction with ethyl acetoacetate. The product is then subjected to a cyclization reaction to form the final compound.

Scientific Research Applications

N-(4-ethylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 57033 has been studied for its potential use in various scientific research applications, including as a calcium channel blocker, an antioxidant, and an anti-inflammatory agent. Calcium channel blockers are commonly used to treat hypertension, angina, and other cardiovascular diseases. This compound 57033 has been shown to selectively inhibit the L-type calcium channels, which are involved in the regulation of smooth muscle contraction and cardiac function.

properties

IUPAC Name

N-(4-ethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-3-17-10-12-19(13-11-17)23-21(25)20-9-6-14-24(22(20)26)15-18-8-5-4-7-16(18)2/h4-14H,3,15H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIVBXNXNYKWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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